Rockogenin
Rockogenin
Rockogenin belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Rockogenin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, rockogenin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, rockogenin can be found in green vegetables. This makes rockogenin a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
16653-52-4
VCID:
VC21021841
InChI:
InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22+,23-,24+,25+,26-,27-/m1/s1
SMILES:
CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CCC6C5(CCC(C6)O)C)O)C)C)OC1
Molecular Formula:
C27H44O4
Molecular Weight:
432.6 g/mol
Rockogenin
CAS No.: 16653-52-4
Cat. No.: VC21021841
Molecular Formula: C27H44O4
Molecular Weight: 432.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Rockogenin belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Rockogenin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, rockogenin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, rockogenin can be found in green vegetables. This makes rockogenin a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 16653-52-4 |
| Molecular Formula | C27H44O4 |
| Molecular Weight | 432.6 g/mol |
| IUPAC Name | (1R,2S,4S,5'R,6R,7S,8R,9S,10R,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10,16-diol |
| Standard InChI | InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22+,23-,24+,25+,26-,27-/m1/s1 |
| Standard InChI Key | BQNMOLSYHYSCMS-TUUYSWIFSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3([C@@H](C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1 |
| SMILES | CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CCC6C5(CCC(C6)O)C)O)C)C)OC1 |
| Canonical SMILES | CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CCC6C5(CCC(C6)O)C)O)C)C)OC1 |
| Melting Point | 218-220°C |
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